KKI-5 acetate(97145-43-2 free base)
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Overview
Description
KKI-5 acetate (97145-43-2 free base) is a serine protease inhibitor that specifically inhibits kallikrein and plasmin. This compound has shown potential anticancer chemotherapeutic benefits and may also be used as a treatment for angioedema .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KKI-5 acetate involves the preparation of a peptide corresponding to the amino acid sequence 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site at amino acids 388-389 . The synthetic process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of KKI-5 acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as preparative HPLC, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
KKI-5 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the functional groups present in the peptide sequence .
Common Reagents and Conditions
Peptide Bond Formation: Common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds.
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products
The major products formed from these reactions include the desired peptide sequence, along with potential side products such as truncated peptides or peptides with modified side chains .
Scientific Research Applications
KKI-5 acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition.
Biology: Investigated for its role in inhibiting proteases involved in various physiological processes.
Medicine: Explored for its potential as an anticancer agent and treatment for angioedema.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
KKI-5 acetate exerts its effects by binding to the active site of serine proteases, specifically kallikrein and plasmin. This binding inhibits the proteolytic activity of these enzymes, preventing the cleavage of their respective substrates. The inhibition of kallikrein and plasmin can lead to reduced inflammation and tumor cell invasion .
Comparison with Similar Compounds
Similar Compounds
Sivelestat sodium tetrahydrate: Another serine protease inhibitor that targets neutrophil elastase.
Alvelestat: Inhibits neutrophil elastase and is being investigated for its potential in treating chronic obstructive pulmonary disease (COPD).
PMSF (phenylmethylsulfonyl fluoride): A broad-spectrum serine protease inhibitor used in various biochemical assays.
Uniqueness
KKI-5 acetate is unique in its specific inhibition of kallikrein and plasmin, making it particularly useful in studying these enzymes’ roles in physiological and pathological processes. Its potential anticancer and anti-inflammatory properties further distinguish it from other serine protease inhibitors .
Properties
Molecular Formula |
C37H59N11O11 |
---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1 |
InChI Key |
KPULUCNKIAONJG-FBOHXFPGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O |
Origin of Product |
United States |
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